molecular formula C6H7Br2N3O B13333181 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B13333181
M. Wt: 296.95 g/mol
InChI Key: MJCDAWAAGKDRQJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide typically involves the bromination of 1-ethyl-1H-pyrazole-4-carboxamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides or de-brominated pyrazoles .

Scientific Research Applications

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-methyl-1H-pyrazole-4-carboxamide
  • 3,5-Dichloro-1-ethyl-1H-pyrazole-4-carboxamide
  • 3,5-Dibromo-1-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific bromine substitutions, which enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H7Br2N3O

Molecular Weight

296.95 g/mol

IUPAC Name

3,5-dibromo-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C6H7Br2N3O/c1-2-11-5(8)3(6(9)12)4(7)10-11/h2H2,1H3,(H2,9,12)

InChI Key

MJCDAWAAGKDRQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)Br)C(=O)N)Br

Origin of Product

United States

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